molecular formula C19H19NO2S B14322794 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one CAS No. 108915-00-0

3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one

Cat. No.: B14322794
CAS No.: 108915-00-0
M. Wt: 325.4 g/mol
InChI Key: DTHACTHSLNWCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid

Preparation Methods

The synthesis of 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one typically involves the reaction of morpholine with a suitable phenylsulfanyl derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

108915-00-0

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

3-morpholin-4-yl-1-phenyl-3-phenylsulfanylprop-2-en-1-one

InChI

InChI=1S/C19H19NO2S/c21-18(16-7-3-1-4-8-16)15-19(20-11-13-22-14-12-20)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2

InChI Key

DTHACTHSLNWCAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.